Methyl 6-(4-formylpiperazin-1-yl)-4-methylnicotinate

Description

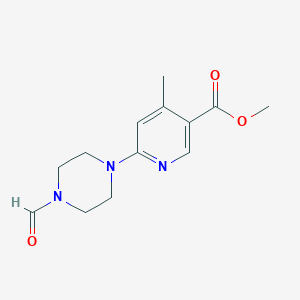

Methyl 6-(4-formylpiperazin-1-yl)-4-methylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 4-position of the pyridine ring and a 4-formylpiperazine moiety at the 6-position. The compound’s molecular formula is C₁₄H₁₇N₃O₃, with a molecular weight of 275.31 g/mol. The formyl group on the piperazine ring offers a reactive aldehyde site, enabling conjugation or derivatization in drug design, while the methyl ester group influences lipophilicity and metabolic stability .

Properties

CAS No. |

1355192-60-7 |

|---|---|

Molecular Formula |

C13H17N3O3 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 6-(4-formylpiperazin-1-yl)-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H17N3O3/c1-10-7-12(14-8-11(10)13(18)19-2)16-5-3-15(9-17)4-6-16/h7-9H,3-6H2,1-2H3 |

InChI Key |

GSGBKAJRCQTHPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure conditions.

Formylation: The piperazine ring is then formylated using formic acid and formaldehyde in the presence of a catalyst such as hydrochloric acid.

Nicotinate Formation: The nicotinate moiety is introduced by reacting methyl nicotinate with the formylated piperazine under reflux conditions in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group on the nicotinate moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Methyl6-(4-carboxypiperazin-1-yl)-4-methylnicotinate.

Reduction: Methyl6-(4-hydroxymethylpiperazin-1-yl)-4-methylnicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: It is explored for its potential use in the development of novel polymers and materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The nicotinate moiety can interact with nicotinic acetylcholine receptors, modulating neurotransmission pathways.

Comparison with Similar Compounds

Key Differences :

- Substituent at Position 6 : The target compound features a formylpiperazine group, whereas Netupitant INT5 has a methylpiperazine . The formyl group increases electrophilicity, enabling Schiff base formation or crosslinking, while the methyl group in Netupitant enhances hydrophobicity .

- Position 4 Functional Group : The methyl ester in the target compound contrasts with the aromatic 2-methylphenyl amide in Netupitant. This distinction impacts solubility and metabolic pathways; esters are prone to hydrolysis, whereas amides exhibit greater stability in vivo .

Physicochemical Properties

- Reactivity : The formyl group allows for covalent modifications (e.g., prodrug strategies), whereas Netupitant’s methylpiperazine and amide groups limit such reactivity.

Research Findings and Implications

- Synthetic Utility : The formyl group enables site-specific modifications, a feature absent in methylpiperazine analogs like Netupitant. This makes it valuable in combinatorial chemistry for generating Schiff base libraries .

- Metabolic Considerations : The ester group may lead to faster clearance compared to Netupitant’s amide, necessitating formulation adjustments for sustained release.

Biological Activity

Methyl 6-(4-formylpiperazin-1-yl)-4-methylnicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula and has a molecular weight of approximately 252.29 g/mol. The compound features a nicotinic structure with a piperazine moiety that is significant for its biological interactions.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:

- GABA Receptors : The compound may enhance GABAergic transmission, which is crucial for its potential anticonvulsant effects.

- Dopaminergic Pathways : Preliminary studies suggest it may influence dopaminergic signaling, which could have implications for mood regulation and neuroprotection.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has demonstrated the ability to reduce seizure frequency and severity, potentially through GABA receptor modulation.

Antidepressant Effects

In addition to anticonvulsant activity, the compound has shown promise in preclinical models for antidepressant effects. Studies have indicated that it may help alleviate symptoms of depression by modulating serotonin and norepinephrine levels in the brain .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticonvulsant | Reduces seizure activity | |

| Antidepressant | Alleviates depressive symptoms | |

| Neuroprotective | Protects against neuronal damage |

Case Studies and Research Findings

- Anticonvulsant Study : A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant properties of various derivatives of this compound. Results indicated significant reductions in seizure activity in rodent models, suggesting potential therapeutic applications in epilepsy.

- Mood Disorders Research : Another investigation focused on the antidepressant potential of this compound. The study utilized behavioral assays to assess changes in mood-related behaviors in mice. The results showed that treatment with this compound led to improved outcomes compared to controls, indicating its potential as an antidepressant agent .

- Neuroprotection : Further research explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could significantly reduce cell death in neuronal cultures exposed to oxidative agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.